molecular formula C16H32O2 B14234066 16-Hydroxyhexadecan-2-one CAS No. 421576-50-3

16-Hydroxyhexadecan-2-one

Cat. No.: B14234066
CAS No.: 421576-50-3
M. Wt: 256.42 g/mol
InChI Key: GHZMGEWMCWHMEI-UHFFFAOYSA-N
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Description

16-Hydroxyhexadecan-2-one is a long-chain fatty acid derivative with the molecular formula C16H32O3. . This compound is characterized by the presence of a hydroxyl group (-OH) at the 16th carbon and a ketone group (C=O) at the 2nd carbon of the hexadecanoic acid chain. It is commonly found in various natural sources and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Hydroxyhexadecan-2-one typically involves the hydroxylation of hexadecanoic acid. One common method is the catalytic oxidation of hexadecanoic acid using a suitable oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound often involves the biotransformation of hexadecanoic acid using microbial enzymes. Specific strains of bacteria or fungi are employed to hydroxylate the fatty acid at the desired position. This method is advantageous due to its high selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 16-Hydroxyhexadecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

16-Hydroxyhexadecan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 16-Hydroxyhexadecan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. It may also influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a hydroxyl and a ketone group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

421576-50-3

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

16-hydroxyhexadecan-2-one

InChI

InChI=1S/C16H32O2/c1-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3

InChI Key

GHZMGEWMCWHMEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCCCCCCCO

Origin of Product

United States

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